molecular formula C12H10BrN3O2 B15236213 6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid

6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid

Cat. No.: B15236213
M. Wt: 308.13 g/mol
InChI Key: CXTHAIAXRVPAGU-UHFFFAOYSA-N
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Description

6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitrile Formation: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and cyano groups can enhance its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-indazole-3-carboxylic acid: Lacks the cyano group, which may affect its biological activity.

    1-(2-Cyanopropan-2-YL)-1H-indazole-3-carboxylic acid: Lacks the bromine atom, which may influence its reactivity and binding properties.

Uniqueness

6-Bromo-1-(2-cyanopropan-2-YL)-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and cyano groups, which can significantly impact its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10BrN3O2

Molecular Weight

308.13 g/mol

IUPAC Name

6-bromo-1-(2-cyanopropan-2-yl)indazole-3-carboxylic acid

InChI

InChI=1S/C12H10BrN3O2/c1-12(2,6-14)16-9-5-7(13)3-4-8(9)10(15-16)11(17)18/h3-5H,1-2H3,(H,17,18)

InChI Key

CXTHAIAXRVPAGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)N1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O

Origin of Product

United States

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